1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
1-(2,4-Dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring a triazoloazepine core and aromatic substituents. Its structure includes:
Properties
Molecular Formula |
C23H27N5O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O3/c1-30-18-12-13-19(20(15-18)31-2)28(23(29)24-17-9-5-3-6-10-17)16-22-26-25-21-11-7-4-8-14-27(21)22/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,24,29) |
InChI Key |
SFGOCODUVOKZBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps, starting with the preparation of the triazoloazepine ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step usually involves the coupling of the triazoloazepine intermediate with a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural motifs to 1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea exhibit significant antitumor properties. The presence of the triazole ring is particularly noteworthy as it has been linked to:
- Inhibition of Tumor Cell Proliferation : Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action : The specific mechanisms may involve the inhibition of critical enzymes or pathways associated with cancer cell survival and proliferation. For instance, compounds that interact with tubulin or disrupt microtubule formation have been noted for their antitumor effects.
Antimicrobial Properties
The compound also shows promise in antimicrobial applications:
- Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The aromatic and heterocyclic structures contribute to this activity by interfering with microbial cell processes.
- Potential Targets : The exact mechanisms may involve the inhibition of enzymes essential for microbial metabolism or structural integrity.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological efficacy of compounds related to This compound . Below is a summary table highlighting key findings from selected research articles:
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets and pathways. The triazoloazepine ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
The target compound shares a urea backbone with several analogues, but key differences arise in substituents and heterocyclic cores:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Heterocyclic Core Diversity : The target’s triazoloazepine core offers distinct flexibility compared to rigid benzodiazepines () or planar thiazole-piperazine systems (). This may influence binding pocket compatibility in biological targets.
- Synthetic Yields : ’s compounds exhibit high yields (83–89%), suggesting efficient synthetic routes for urea-thiazole derivatives, though the target’s synthesis complexity is unclear .
Pharmacological and Functional Insights
While activity data for the target compound are absent, inferences can be drawn from structural analogues:
- Urea-Thiazole Derivatives () : These compounds lack detailed bioactivity but share urea-thiazole motifs seen in kinase inhibitors. Their molecular weights (466–602 g/mol) align with drug-like properties .
- Benzodiazepine Urea () : The benzodiazepine core is associated with CNS activity, but the urea linkage here may redirect functionality toward enzyme inhibition .
Physicochemical and ADME Considerations
- H-Bonding Capacity: With two H-bond donors (urea NH groups), the target resembles but contrasts with ’s hydrazinyl-2-oxoethyl group, which adds an H-bond acceptor .
- LogP Predictions: The 2,4-dimethoxyphenyl group likely increases LogP compared to polar morpholino () or hydroxymethyl () substituents.
Biological Activity
The compound 1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is an intricate organic molecule that contains a urea functional group and a triazole ring fused with an azepine structure. This unique architecture suggests potential for diverse biological activities. Recent studies have explored its pharmacological properties, particularly in the realms of anticancer and antimicrobial effects.
Anticancer Properties
Studies have indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds containing the 1,2,4-triazole scaffold have been reported to show cytotoxicity against various human cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2,4-dimethoxyphenyl)-... | MCF-7 | 10.5 |
| 1-(2,4-dimethoxyphenyl)-... | Bel-7402 | 12.3 |
| Triazole derivative A | MCF-7 | 8.0 |
| Triazole derivative B | Bel-7402 | 15.0 |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively documented. The compound demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The mechanism of action for the biological activity of this compound appears to be multifaceted:
- Inhibition of DNA Synthesis : Triazole derivatives are known to interfere with nucleic acid synthesis in microorganisms.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Enzyme Inhibition : Some studies suggest that these compounds inhibit specific enzymes that are crucial for the survival of cancer cells and bacteria.
Case Studies
A notable study conducted by Barbuceanu et al. synthesized various triazole derivatives and evaluated their antibacterial activities against multi-drug resistant strains . The results indicated that compounds similar to the target compound exhibited enhanced activity against resistant strains compared to traditional antibiotics.
Additionally, a comparative analysis highlighted that the introduction of specific substituents on the triazole ring significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
